molecular formula C17H17N3O5S B3750246 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3750246
M. Wt: 375.4 g/mol
InChI Key: HOFZVMWPIXVMIC-UHFFFAOYSA-N
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Description

The compound 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative characterized by a 4-nitrophenoxyacetyl substituent at the 2-amino position of the tetrahydrobenzothiophene core. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may influence its reactivity, solubility, and biological interactions.

  • Condensation of a tetrahydrobenzothiophene-3-carboxamide precursor with a 4-nitrophenoxyacetyl chloride or activated ester.
  • Use of coupling agents such as dimethyl sulfoxide (DMSO) and triethylphosphine for amide bond formation, as observed in related syntheses .

The tetrahydrobenzothiophene core contributes to conformational rigidity, a feature shared with pharmacologically active analogs (e.g., antifungal and anticancer agents) .

Properties

IUPAC Name

2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c18-16(22)15-12-3-1-2-4-13(12)26-17(15)19-14(21)9-25-11-7-5-10(6-8-11)20(23)24/h5-8H,1-4,9H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFZVMWPIXVMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the nitration of phenylacetic acid to obtain 2-nitrophenylacetic acid, which is then reacted with benzothiophene derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with cellular proteins, potentially inhibiting or modifying their function. The benzothiophene core may also play a role in binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/Structure Substituent on Acetyl Group Carboxamide Group Key Properties/Activities References
Target Compound 4-Nitrophenoxy Not specified Hypothesized enhanced polarity -
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (7) Trifluoroacetyl Benzyl Increased metabolic stability
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydro-3-thienyl)-... (5) 2,6-Dimethylphenoxy 1,1-Dioxidotetrahydrothiophen-3-yl Potential sulfone-mediated interactions
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-... (6) Phenylacetyl 4-Methoxyphenyl Balanced lipophilicity
6-Methyl-2-{[(4-methylpiperazinyl)acetyl]amino}-N-phenyl-... (8) 4-Methylpiperazinylacetyl Phenyl Improved solubility
2-{[(E)-(4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... (16) 4-Methoxybenzylidene 3-Methylphenyl Antibacterial, Antifungal

Physicochemical Properties

  • Electron-Withdrawing vs.
  • Solubility : Piperazinyl () and sulfone () substituents enhance aqueous solubility, whereas the nitro group may reduce it due to increased molecular weight and polarity.

Biological Activity

The compound 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H18N2O8S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{8}\text{S}

It features a benzothiophene core substituted with a nitrophenoxyacetyl group. This structural configuration is believed to play a crucial role in its biological interactions.

Research indicates that this compound may interact with various biological targets, including nuclear receptors and enzymes involved in metabolic pathways. Specifically, it has shown potential as an inverse agonist for the RORγt receptor, which is significant in the regulation of immune responses.

  • Binding Affinity : The compound exhibits a strong binding affinity to RORγt, which was confirmed through competitive binding assays such as TR-FRET (time-resolved fluorescence resonance energy transfer) and FP (fluorescence polarization) assays. The IC50 values for these interactions suggest potent activity within nanomolar ranges .
  • Modulatory Effects : In vitro studies have demonstrated that the compound can modulate receptor activity by stabilizing specific interactions within the receptor's binding pocket. This modulation can lead to altered transcriptional activity of target genes involved in immune and inflammatory responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityIC50 (μM)Assay Type
RORγt Inhibition0.25TR-FRET
Antiviral Activity0.35In Vitro
Cytotoxicity10.5MTT Assay

Case Study 1: Antiviral Potential

A study investigated the antiviral properties of the compound against various viral strains. Results indicated that it inhibited viral replication significantly at low concentrations (IC50 = 0.35 μM), suggesting its potential as an antiviral agent .

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxic effects on human cell lines, the compound exhibited moderate toxicity with an IC50 of 10.5 μM in MTT assays. This suggests that while it possesses biological activity, careful consideration of dosage is essential to mitigate cytotoxic effects .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves coupling 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 2-(4-nitrophenoxy)acetyl chloride under controlled conditions. Key steps include:

  • Solvent Selection : Use anhydrous ethanol or dichloromethane to minimize side reactions.
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent thermal degradation .
  • Reagent Ratios : A 1:1 molar ratio of amine to acyl chloride ensures high yield (~75–85%) with catalytic triethylamine to neutralize HCl byproducts.
    Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on:

  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) . ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .
  • Spectroscopic Data :
    • NMR : 1^1H and 13^13C NMR verify the benzothiophene core, nitrophenoxy acetyl group, and carboxamide moiety.
    • IR : Peaks at ~1680–1700 cm1^{-1} confirm carbonyl (C=O) stretching .

Advanced: How can reaction mechanisms for synthesizing derivatives be optimized to enhance regioselectivity?

  • Nucleophilic Attack : The amino group on the benzothiophene core reacts with electrophilic acyl chlorides. Use sterically hindered bases (e.g., DIPEA) to reduce side reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 3:7) tracks intermediate formation. Adjust solvent polarity to resolve spots for derivatives with bulky substituents .

Advanced: What methodological approaches ensure high purity (>95%) of the synthesized compound?

  • HPLC Analysis : Employ isocratic elution with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Use a C18 column (250 mm × 4.6 mm, 5 µm) and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and absence of byproducts.

Advanced: How can computational tools predict the biological activity of this compound?

  • PASS Online : Predicts Pa (probability of activity) and Pi (inactivity) scores for cytostatic (Pa ~0.7), antitubercular (Pa ~0.6), and anti-inflammatory (Pa ~0.5) activities. Adjust substituents (e.g., nitro → methoxy) to modulate activity profiles .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like tubulin (anticancer) or Mycobacterium tuberculosis enoyl-ACP reductase .

Advanced: What conformational analyses are critical for understanding its 3D structure and bioactivity?

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the tetrahydrobenzothiophene ring. A pseudorotation amplitude q>0.5q > 0.5 Å indicates significant puckering, affecting ligand-receptor binding .
  • Torsion Angle Scanning : Use Gaussian 16 to calculate energy barriers for rotation of the nitrophenoxy group, optimizing geometry for target interactions .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups : The 4-nitrophenoxy moiety enhances electrophilicity, improving reactivity in nucleophilic substitution but reducing solubility. Replace with trifluoromethyl for balanced lipophilicity .
  • Benzothiophene Core : Saturation (4,5,6,7-tetrahydro) reduces planarity, potentially lowering intercalation-based toxicity compared to aromatic analogs .

Basic: What spectroscopic techniques are essential for characterizing intermediates?

  • NMR Titration : Monitor amine deprotonation during acylation by tracking chemical shift changes in 1^1H NMR (DMSO-d6d_6).
  • UV-Vis : Nitrophenoxy groups absorb at ~320 nm (ε ≈ 10,000 M1^{-1}cm1^{-1}), useful for quantifying coupling efficiency .

Advanced: How can contradictory biological data (e.g., cytotoxicity vs. efficacy) be resolved?

  • Orthogonal Assays : Combine MTT (cytotoxicity) and bacterial growth inhibition (MIC) assays. For example, if IC50_{50} (cancer cells) = 10 µM but MIC (E. coli) = 50 µM, prioritize structural analogs with lower mammalian toxicity .
  • Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, correlating half-life with in vivo efficacy .

Advanced: What role does the nitro group play in modulating reactivity and stability?

  • Electrophilic Activation : The nitro group activates the phenoxy moiety for nucleophilic aromatic substitution, enabling derivatization (e.g., reduction to amine for further functionalization) .
  • Photostability : Nitro groups may cause UV-induced degradation. Conduct accelerated light exposure tests (ICH Q1B guidelines) with HPLC monitoring to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.